molecular formula C7H8N2O2 B15331649 3-Ethyl-5-nitropyridine CAS No. 131941-32-7

3-Ethyl-5-nitropyridine

Cat. No.: B15331649
CAS No.: 131941-32-7
M. Wt: 152.15 g/mol
InChI Key: REFPTFXAGFZVAX-UHFFFAOYSA-N
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Description

3-Ethyl-5-nitropyridine is a derivative of pyridine, a basic heterocyclic organic compound This compound is characterized by the presence of an ethyl group at the third position and a nitro group at the fifth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-nitropyridine typically involves nitration of 3-ethylpyridine. One common method involves the reaction of 3-ethylpyridine with a nitrating agent such as dinitrogen pentoxide (N₂O₅) in an organic solvent. The reaction proceeds through the formation of an N-nitropyridinium ion, which then undergoes a [1,5] sigmatropic shift to yield this compound .

Industrial Production Methods

Industrial production of nitropyridine derivatives, including this compound, often involves similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, safety measures are crucial due to the handling of nitrating agents and the exothermic nature of the reactions .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-nitropyridine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The ethyl group can be oxidized to a carboxyl group under strong oxidizing conditions.

Common Reagents and Conditions

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products Formed

    Reduction: 3-Ethyl-5-aminopyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Oxidation: 3-Carboxy-5-nitropyridine.

Scientific Research Applications

3-Ethyl-5-nitropyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active pyridine derivatives.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-nitropyridine largely depends on its chemical reactivity. The nitro group is electron-withdrawing, making the pyridine ring more susceptible to nucleophilic attack. This property is exploited in various substitution reactions. Additionally, the nitro group can undergo reduction to form an amino group, which can further participate in hydrogen bonding and other interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-5-nitropyridine is unique due to the presence of both an ethyl group and a nitro group on the pyridine ring. This combination of substituents imparts distinct chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it valuable for targeted applications in synthesis and research .

Properties

CAS No.

131941-32-7

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

3-ethyl-5-nitropyridine

InChI

InChI=1S/C7H8N2O2/c1-2-6-3-7(9(10)11)5-8-4-6/h3-5H,2H2,1H3

InChI Key

REFPTFXAGFZVAX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CN=C1)[N+](=O)[O-]

Origin of Product

United States

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